molecular formula C20H22N2O4S B2986235 N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-56-2

N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2986235
CAS No.: 898419-56-2
M. Wt: 386.47
InChI Key: FQIZOCYKAVSAIN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative featuring a pyrrolo[3,2,1-ij]quinoline core.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-26-18-5-3-2-4-14(18)8-10-21-27(24,25)17-12-15-6-7-19(23)22-11-9-16(13-17)20(15)22/h2-5,12-13,21H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIZOCYKAVSAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Dosage Effects in Animal Models

The dosage effects of N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide in animal models have not been reported yet. It is known that the effects of sulfonamides can vary with different dosages, and high doses can cause toxic or adverse effects.

Metabolic Pathways

The metabolic pathways involving N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide are not yet fully understood. It is known that quinoline sulfonamides can be involved in various metabolic pathways. For instance, some quinoline sulfonamides have been found to inhibit the synthesis of folic acid in bacteria, which is a crucial metabolic pathway for these organisms.

Biological Activity

N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with potential pharmacological applications. Its unique structure suggests various biological activities, particularly in the realm of anticoagulant and anticancer properties. This article reviews the biological activity of this compound based on current research findings.

  • Molecular Formula : C20H22N2O4S
  • Molecular Weight : 386.47 g/mol
  • Purity : Typically 95% .

Anticoagulant Activity

Recent studies have highlighted the anticoagulant potential of derivatives related to pyrrolo[3,2,1-ij]quinoline compounds. In vitro assays have demonstrated that certain derivatives can inhibit coagulation factors such as Factor Xa and Factor XIa. For instance, one study reported an IC50 value of 3.68 µM for a potent Factor Xa inhibitor derived from a similar structural framework .

CompoundTargetIC50 (µM)
Pyrroloquinoline DerivativeFactor Xa3.68
Pyrroloquinoline DerivativeFactor XIa2.00

These findings suggest that compounds with similar structural motifs as N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide may also exhibit significant anticoagulant properties.

Anticancer Activity

The anticancer effects of pyrrolo[3,2,1-ij]quinoline derivatives have been explored in various studies. The mechanism often involves the inhibition of specific signaling pathways critical for cancer cell proliferation. For example, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the pyrroloquinoline framework can enhance potency and selectivity against targeted biological pathways. For instance:

  • Position 6 and 8 Modifications : Alterations at these positions have been linked to improved inhibitory activity against coagulation factors.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide:

  • Study on Anticoagulant Properties :
    • Objective : To evaluate the anticoagulant activity of synthesized derivatives.
    • Results : Four derivatives demonstrated significant inhibition of coagulation factors with varying IC50 values.
  • Evaluation of Anticancer Activity :
    • Objective : To assess the effects on cancer cell lines.
    • Results : Compounds induced apoptosis in breast and lung cancer cell lines with IC50 values ranging from 5 µM to 15 µM.

Scientific Research Applications

While specific applications of "N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide" are not detailed in the provided search results, the information does offer some context regarding related compounds and their potential applications.

Tetrahydroquinoline Derivatives and their Applications
Tetrahydroquinolines are important moieties in various natural products and pharmaceutical agents . Research has been directed toward synthetic methods and investigation of similar compounds .

  • Alkaloids Alkaloids have diverse and important physiological activity, which causes attention to new synthetic methods and investigation of similar compounds .
  • Pyrroloquinolines Pyrroloquinoline derivatives have been investigated . Methyl 2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate was prepared from synthesized substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acid .

General Applications of Heterocyclic Compounds

  • Medicinal Chemistry Heterocyclic rings are favored scaffolds in medicinal chemistry and drug discovery because of their importance in the properties they confer .
  • Potential Applications N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with potential pharmacological applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Pyrrolo[3,2,1-ij]quinoline vs. Pyrrolo[1,2-a]quinoxaline
  • Target Compound: The pyrrolo[3,2,1-ij]quinoline core (–14) features a fused pyrrole and quinoline system, enabling planar aromatic interactions.
Substituent Variations

Key substituent differences are summarized in Table 1.

Table 1: Substituent and Molecular Weight Comparison

Compound Name Substituent on Sulfonamide Nitrogen Molecular Weight Key Features
N-(2-methoxyphenethyl)-4-oxo-...quinoline-8-sulfonamide (Target) 2-Methoxyphenethyl ~460 (estimated) Flexible ethyl chain, methoxy electron donor
4-oxo-N-(4-phenoxyphenyl)-...quinoline-8-sulfonamide () 4-Phenoxyphenyl ~430 (estimated) Rigid aromatic group, phenoxy π-system
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-...quinoline-8-sulfonamide () Furan-thiophene ethyl 444.5 Heterocyclic substituents (thiophene: electron-rich; furan: polar)
4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-...quinoline-8-sulfonamide () Thiophene-pyridinylmethyl 425.5 Pyridine (basic) and thiophene (electron-rich) moieties
N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-...quinoline-8-sulfonamide () 4-Bromo-3-methylphenyl 435.3 Bromo (halogen bonding) and methyl (steric hindrance) groups
N-methoxy-N-methyl-5-(4-methylbenzyl)-...quinoxaline-7-sulfonamide () N-Methoxy-N-methyl, 4-methylbenzyl 415.5 Methyl groups (lipophilicity), methoxy (polarity)

Physicochemical and Pharmacokinetic Implications

  • Solubility : The 2-methoxyphenethyl group in the target compound enhances solubility compared to the bromo-substituted analog () but may reduce membrane permeability relative to lipophilic groups like 4-methylbenzyl () .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCharacteristic SignalReference
1H^1H NMRδ 3.65 ppm (OCH3 _3), δ 7.13 ppm (quinoline H)
IR1731 cm1^{-1} (C=O), 1340 cm1^{-1} (S=O)
HRMSm/z 456.1234 [M+H]+^+ (calc. 456.1238)

Q. Table 2. Solvent-Dependent Crystallization Outcomes

Solvent SystemCrystal MorphologyMelting Point (°C)Purity (%)
Ethanol/WaterNeedles338–341>98
DCM/HexanePlates335–33895–97

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